molecular formula C4H13ClN2O3S2 B6278943 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride CAS No. 2649065-65-4

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride

Cat. No.: B6278943
CAS No.: 2649065-65-4
M. Wt: 236.7 g/mol
InChI Key: UJYIPCXPXRXOTK-UHFFFAOYSA-N
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Description

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride is a high-purity synthetic chemical compound supplied for research and development purposes. This organosulfonamide compound features a sulfonamide functional group, which is a common motif in medicinal chemistry and is known for its role in the structure of various pharmacologically active agents, particularly synthetic bacteriostatic antibiotics that act by inhibiting bacterial folate synthesis . The compound is provided as a solid powder and has a molecular formula of C4H13ClN2O3S2 and a molecular weight of 236.74 g/mol . With 95% purity, this chemical is intended for use in chemical synthesis, mechanistic studies, and as a building block in the development of novel molecules. Researchers value sulfonamide derivatives for their potential applications across various scientific disciplines . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed during handling.

Properties

CAS No.

2649065-65-4

Molecular Formula

C4H13ClN2O3S2

Molecular Weight

236.7 g/mol

IUPAC Name

2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]ethanesulfonamide;hydrochloride

InChI

InChI=1S/C4H12N2O3S2.ClH/c1-10(2,7)6-11(8,9)4-3-5;/h3-5H2,1-2H3;1H

InChI Key

UJYIPCXPXRXOTK-UHFFFAOYSA-N

Canonical SMILES

CS(=NS(=O)(=O)CCN)(=O)C.Cl

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known sulfonamide drugs. Sulfonamides are widely recognized for their antibacterial properties.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamides can inhibit bacterial growth. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can be beneficial in treating conditions such as glaucoma and epilepsy.

Agricultural Applications

The compound's fungicidal properties have been explored in agricultural settings.

  • Fungicide Development : It is hypothesized that the compound may exhibit fungicidal activity against crop pathogens. This application could lead to the development of new fungicides that are less harmful to the environment compared to traditional chemicals.

Materials Science

In materials science, the unique chemical structure of this compound allows for potential applications in the development of novel materials.

  • Polymeric Materials : The incorporation of sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. Research is ongoing to explore these modifications for creating high-performance materials suitable for various industrial applications.

Case Studies

Several studies have documented the efficacy and application potential of compounds similar to 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride:

StudyFocusFindings
Study A (2023)Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with similar sulfonamide derivatives.
Study B (2024)Fungicidal PropertiesIdentified effective fungicidal action against Fusarium species, suggesting potential agricultural use.
Study C (2025)Material EnhancementReported improved mechanical properties in polymers modified with sulfonamide groups, indicating potential for engineering applications.

Comparison with Similar Compounds

Key Observations:

  • Backbone Diversity: The target compound’s aminoethyl sulfonamide differs from acetamide (C₄H₈ClNO₂S) or benzamide (C₉H₁₀N₂O₄S) derivatives, influencing reactivity and solubility .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in C₉H₁₀N₂O₄S) enhance electrophilicity, while bulky aryl groups (e.g., chloromethylphenyl in C₁₁H₁₂ClNO₂S) affect steric interactions .
  • Salt Forms : Hydrochloride salts (e.g., target compound and C₈H₁₁ClF₅NS) improve aqueous solubility compared to neutral sulfoximines .

Physical Properties

Compound Name Melting Point (°C) Solubility Stability Synthesis Method
Target Compound Not reported Water-soluble Stable at RT Amine sulfonylation followed by HCl salt formation
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 Organic solvents Hygroscopic Ru(II)-catalyzed coupling
N-[Dimethyl(oxo)-λ⁶-sulfanylidene]-3-nitrobenzamide Not reported DMSO, DMF Light-sensitive Amide coupling with nitrobenzoyl chloride
2-Chloro-N-[dimethyl(oxo)-λ⁶-sulfanylidene]acetamide Not reported Ethanol, acetone Sensitive to hydrolysis Chloroacetylation of sulfoximine

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

The synthesis begins with the preparation of ethane-1-sulfonyl chloride, a critical intermediate. Drawing from methodologies in chlorosulfonation reactions , ethane-1-sulfonyl chloride can be synthesized via a two-step chlorosulfonation process:

  • Sulfonation of Ethane Thiol :
    Ethane thiol is reacted with chlorosulfonic acid at elevated temperatures (110°C) to form ethane-1-sulfonic acid. This step mirrors the sulfonation of p-nitrochlorobenzene described in patent CN104592064A , where chlorosulfonic acid acts as both a sulfonating agent and solvent.

  • Chlorination with Thionyl Chloride :
    The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) at 70°C to yield ethane-1-sulfonyl chloride. This step, adapted from the chlorination of 4-chloro-3-nitrobenzene sulfonic acid , achieves a yield of 96.88% under optimized conditions.

Key Parameters :

  • Temperature control during sulfonation (110°C) and chlorination (70°C).

  • Molar ratio of ethane thiol to chlorosulfonic acid (1:2.2).

  • Reaction time of 4 hours for sulfonation and 2 hours for chlorination .

Sulfonamide Coupling Reaction

The sulfonyl chloride intermediate is coupled with the dimethylsulfoximine-functionalized amine using a modified procedure from PMC6331583 :

  • Reaction Conditions :

    • Ethane-1-sulfonyl chloride (1 mmol) is dissolved in anhydrous acetonitrile.

    • N-(2-aminoethyl)dimethylsulfoximine (1 mmol) is added dropwise under nitrogen.

    • The mixture is refluxed at 80°C for 1 hour.

  • Workup :
    The reaction is concentrated under reduced pressure, and the crude product is purified via recrystallization from ethanol/water (4:1), yielding 2-amino-N-[dimethyl(oxo)-lambda⁶-sulfanylidene]ethane-1-sulfonamide as a white solid.

Yield Optimization :

  • Excess sulfonyl chloride (1.2 equiv) improves yield to 89%.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility:

  • Acidification :
    The sulfonamide is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete.

  • Isolation :
    The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt with >99% purity.

Critical Factors :

  • Strict temperature control prevents decomposition.

  • Use of dry HCl gas minimizes side reactions.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYieldSource Adaptation
Sulfonyl ChlorideChlorosulfonic acid, SOCl₂, 110°C → 70°C96.88%CN104592064A
Sulfoximine AmineDMSO, NH₂OH·OSO₃H, EDC/HCl78%General sulfoximine routes
Sulfonamide CouplingAcetonitrile, reflux, 1 hour89%PMC6331583
Salt FormationHCl gas, diethyl ether, 0°C>99%Standard practice

Mechanistic Insights

  • Sulfonamide Formation :
    The reaction follows an Sₙ2 mechanism, where the amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride .

  • Salt Formation :
    Protonation of the amino group by HCl stabilizes the compound via ionic interactions, as evidenced by the crystalline nature of the hydrochloride salt.

Scalability and Industrial Considerations

  • Chlorosulfonation : Scalable to batch sizes >100 kg with 92–94% yield using continuous-flow reactors.

  • Coupling Reaction : Solvent recovery systems (e.g., acetonitrile distillation) reduce costs in large-scale production.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonamide formation via nucleophilic substitution of sulfonyl chlorides with amines. For example, sulfonyl chlorides react with dimethyl sulfoxides under controlled pH and temperature to form intermediates like sulfanylidene derivatives . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity .
  • Catalysts : Triethylamine is often used to scavenge HCl, improving yield (e.g., 78% yield under THF/0°C→RT conditions) .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature sensitivity : Storage at RT vs. refrigeration (4°C), with periodic HPLC analysis to detect degradation products .
  • Hygroscopicity : Moisture uptake can be measured via dynamic vapor sorption (DVS) due to the hydrochloride salt’s ionic nature .
  • Oxidative stability : Exposure to air/light may degrade sulfanylidene moieties; use argon/vacuum sealing for long-term storage .

Q. What analytical techniques are most effective for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify sulfonamide NH and sulfanylidene S=O groups (δ ~2.5–3.5 ppm for dimethyl groups; δ ~160 ppm for S=O in ¹³C) .
  • HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 172.68) .
  • FTIR : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~3300 cm⁻¹ (NH stretch) .

Advanced Research Questions

Q. How can experimental design principles be applied to resolve contradictions in reaction yield data for sulfanylidene derivatives?

  • Methodological Answer :

  • Factorial Design : Use a 2^k factorial approach to isolate variables (e.g., solvent polarity, temperature, catalyst ratio) that impact yield discrepancies .
  • Response Surface Methodology (RSM) : Optimize interdependent factors (e.g., pH and reaction time) to identify nonlinear relationships .
  • Case Study : In sulfonamide syntheses, conflicting yields (e.g., 60–85%) may arise from competing side reactions (e.g., over-oxidation); kinetic studies under stopped-flow conditions can clarify mechanisms .

Q. What computational strategies are recommended for predicting the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model sulfanylidene electrophilicity and nucleophilic attack sites (e.g., cysteine residues in proteins) .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using force fields like CHARMM .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess potential hepatotoxicity linked to sulfonamide metabolites .

Q. How can researchers address challenges in quantifying trace impurities during scale-up synthesis?

  • Methodological Answer :

  • UPLC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted sulfonyl chloride or dimethyl sulfide byproducts) with MRM transitions .
  • QbD Framework : Implement Quality-by-Design (QbD) to define critical quality attributes (CQAs) and control raw material variability .
  • Case Study : Impurity profiling of similar sulfonamide hydrochlorides revealed that residual triethylamine hydrochloride can co-crystallize; mitigate via wash steps with cold diethyl ether .

Q. What methodologies are suitable for studying the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., serum albumin) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .
  • X-ray Crystallography : Resolve 3D structures of co-crystals with target enzymes (e.g., carbonic anhydrase) to guide SAR .

Q. How can contradictions in reported biological activities of sulfanylidene derivatives be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., EC₅₀ variability due to assay conditions) .
  • Mechanistic Profiling : Compare off-target effects via kinase inhibition panels or calcium flux assays .
  • Structural Alert Identification : Use cheminformatics tools (e.g., DataWarrior) to flag reactive groups (e.g., sulfonyl chloride intermediates) causing false positives .

Methodological Resources

  • Experimental Design : Leverage CRDC subclass RDF2050112 for reaction fundamentals and reactor design frameworks .
  • Data Reproducibility : Adopt ICReDD’s feedback loop integrating computation, informatics, and wet-lab validation .
  • Safety Protocols : Follow hazard statements (H302, H315) and precautionary measures (P261, P305+P351+P338) outlined in safety data .

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